Acetyl-Amylin (8-37) vs. AC187: Species-Specific Sequence Identity Determines Rodent Model Validity
Acetyl-Amylin (8-37) (mouse, rat) retains 100% sequence identity with the native rodent amylin (8-37) fragment, whereas AC187 is a chimeric peptide based on salmon calcitonin (8-32) with Asn30 and Tyr32 substitutions [1]. This species-sequence divergence critically impacts receptor recognition: at rat AMY receptors, the rodent-derived antagonist Acetyl-Amylin (8-37) and salmon calcitonin-derived AC187 exhibit differential rank-order potency depending on the specific receptor subtype context [2]. In functional assays using rat nucleus accumbens membranes expressing native amylin binding sites, AC187 displays high affinity (IC50 = 0.48 nM for amylin receptor antagonism) , but its non-rodent sequence introduces potential confounding factors when studying endogenous rodent amylin signaling pathways. The rodent-sequence Acetyl-Amylin (8-37) is therefore the requisite tool for experiments where species-matched antagonist-receptor interactions are essential to avoid artifactual results from heterologous peptide backbones.
| Evidence Dimension | Amino acid sequence identity to target species (mouse/rat amylin 8-37 fragment) |
|---|---|
| Target Compound Data | 100% sequence identity (30/30 amino acids match native rodent amylin residues 8-37) |
| Comparator Or Baseline | AC187 (acetyl-[Asn30, Tyr32] salmon calcitonin 8-32): 0% sequence identity to rodent amylin; derived from teleost calcitonin backbone |
| Quantified Difference | Complete sequence divergence (0% vs. 100% rodent sequence match) |
| Conditions | Peptide sequence alignment; receptor pharmacology context in rodent systems |
Why This Matters
For studies in mouse or rat models, using the species-matched antagonist eliminates confounding variables introduced by heterologous peptide backbones, ensuring that observed effects reflect endogenous rodent amylin receptor pharmacology rather than cross-species ligand artifacts.
- [1] Beaumont, K., Moore, C. X., Pittner, R. A., Prickett, K. S., Gaeta, L. S. L., Rink, T. J., & Young, A. A. (1995). Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists. Canadian Journal of Physiology and Pharmacology, 73(7), 1025-1029. View Source
- [2] Bailey, R. J., Walker, C. S., Ferner, A. H., Loomes, K. M., Prijic, G., Halim, A., ... & Hay, D. L. (2012). Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes. British Journal of Pharmacology, 166(1), 151-167. View Source
